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A comprehensive guide for researchers and drug development professionals on the emerging

role of the AKT inhibitor afuresertib in hormone receptor-positive, human epidermal growth

factor receptor 2-negative (HR+/HER2-) advanced breast cancer. This report provides a

comparative analysis of clinical trial data for afuresertib against other targeted therapies,

detailing experimental protocols and key performance metrics.

The landscape of treatment for hormone receptor-positive (HR+), human epidermal growth

factor receptor 2-negative (HER2-) breast cancer is continually evolving, with a focus on

overcoming endocrine resistance. The PI3K/AKT/mTOR signaling pathway is a critical mediator

of this resistance, making it a key target for novel therapies. Afuresertib, a potent, oral pan-

AKT inhibitor, has shown promise in early clinical trials when combined with fulvestrant for

patients with advanced or metastatic HR+/HER2- breast cancer who have progressed on prior

therapies. This guide provides a detailed comparison of the clinical trial results for afuresertib
with other targeted agents that inhibit the PI3K/AKT/mTOR pathway, as well as with fulvestrant

monotherapy.

Comparative Efficacy of Afuresertib and Alternative
Therapies
The following tables summarize the key efficacy and safety data from clinical trials of

afuresertib and its comparators in patients with HR+/HER2- advanced breast cancer. The

patient populations in these trials have nuances, particularly regarding prior treatment and

biomarker status, which should be considered when interpreting the data.
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Table 1: Efficacy of Afuresertib and Comparator Drugs in HR+/HER2- Advanced Breast

Cancer

Treatmen
t Arm

Clinical
Trial

Patient
Populatio
n

Overall
Populatio
n PFS
(months)

Biomarke
r-Altered
Populatio
n PFS
(months)

Overall
Populatio
n ORR
(%)

Biomarke
r-Altered
Populatio
n ORR
(%)

Afuresertib

+

Fulvestrant

Phase Ib

(NCT0485

1613)

Pre-treated

(including

CDK4/6i)

7.5

7.3

(PIK3CA/A

KT1/PTEN

altered)

28.6

37.5

(PIK3CA/A

KT1/PTEN

altered)

Capivaserti

b +

Fulvestrant

CAPItello-

291 (Phase

III)

Pre-treated

(including

CDK4/6i)

7.2

7.3 (AKT

pathway

altered)

22.9

28.8 (AKT

pathway

altered)

Alpelisib +

Fulvestrant

SOLAR-1

(Phase III)

Post-

aromatase

inhibitor

5.7

11.0

(PIK3CA-

mutated)

Not

Reported

Not

Reported

Everolimus

+

Exemestan

e

BOLERO-2

(Phase III)

Post-non-

steroidal

aromatase

inhibitor

6.9 (local

assessmen

t)

Not

Applicable

Not

Reported

Not

Applicable

Fulvestrant

Monothera

py

Pooled

Analysis

Post-

CDK4/6i
~3.18

Not

Applicable

Not

Reported

Not

Applicable

PFS: Progression-Free Survival; ORR: Objective Response Rate

Table 2: Safety Profile of Afuresertib and Comparator Drugs (Grade ≥3 Adverse Events)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b560028?utm_src=pdf-body
https://www.benchchem.com/product/b560028?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Arm Clinical Trial
Most Common
Grade ≥3 AEs (%)

Discontinuation
due to AEs (%)

Afuresertib +

Fulvestrant

Phase Ib

(NCT04851613)

Diarrhea, increased

WBC, increased

creatine

phosphokinase,

increased ALT/AST,

rash. No Grade ≥4

AEs reported.

0

Capivasertib +

Fulvestrant

CAPItello-291 (Phase

III)

Rash (12.1), Diarrhea

(9.3), Hyperglycemia

(2.3)

13.0

Alpelisib + Fulvestrant SOLAR-1 (Phase III)

Hyperglycemia (36.6),

Rash (9.9), Diarrhea

(6.7)

25.0

Everolimus +

Exemestane
BOLERO-2 (Phase III)

Stomatitis (8), Anemia

(6), Dyspnea (4),

Hyperglycemia (4),

Fatigue (4),

Pneumonitis (3)

19

Experimental Protocols
Afuresertib: Phase Ib Study (NCT04851613)
This Phase Ib, single-arm, open-label, global study evaluated the efficacy and safety of

afuresertib in combination with fulvestrant in patients with locally advanced or metastatic

HR+/HER2- breast cancer.[1]

Patient Population: Eligible patients had progressed on 1-2 prior lines of endocrine therapy.

[1] Prior treatment with a CDK4/6 inhibitor (up to one line) and/or up to one line of

chemotherapy was permitted.[1]

Dosing Regimen: Patients received afuresertib 125 mg orally once daily in combination with

fulvestrant 500 mg intramuscularly on days 1 and 15 of the first 28-day cycle, and on day 1
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of subsequent cycles.[1][2]

Primary Endpoint: The primary endpoint was the investigator-assessed objective response

rate (ORR) based on RECIST 1.1.[1][3]

Tumor Assessment: Radiographic assessments were performed every 8 weeks for the first 6

cycles and every 12 weeks thereafter.[4]

Comparator: Capivasertib (CAPItello-291)
This Phase III, randomized, double-blind, placebo-controlled trial assessed the efficacy and

safety of capivasertib plus fulvestrant in patients with HR-positive, HER2-low or negative,

locally advanced or metastatic breast cancer.[5]

Patient Population: Patients whose disease had recurred or progressed during or after

aromatase inhibitor therapy, with or without a CDK4/6 inhibitor, were enrolled.[5]

Dosing Regimen: Patients were randomized to receive either capivasertib or placebo, in

combination with fulvestrant.[5]

Primary Endpoints: The dual primary endpoints were progression-free survival (PFS) in the

overall patient population and in a population of patients whose tumors had qualifying

alterations in the AKT pathway (PIK3CA, AKT1, or PTEN genes).[5]

Comparator: Alpelisib (SOLAR-1)
This Phase III trial evaluated alpelisib in combination with fulvestrant in men and

postmenopausal women with HR+/HER2- advanced breast cancer that had progressed on or

after an aromatase inhibitor.[6]

Patient Population: Patients were enrolled into a PIK3CA-mutated cohort or a non-mutated

cohort based on central tumor tissue assessment.[7]

Dosing Regimen: Patients were randomized 1:1 to receive either alpelisib (300 mg daily)

plus fulvestrant or placebo plus fulvestrant.[6]

Primary Endpoint: The primary endpoint was PFS in the PIK3CA-mutant cohort.[7]
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Comparator: Everolimus (BOLERO-2)
This Phase III, prospective, double-blind, placebo-controlled trial enrolled postmenopausal

women with HR+ metastatic breast cancer with disease progression on previous non-steroidal

aromatase inhibitor therapy.[8]

Patient Population: Patients resistant to previous hormonal therapy (letrozole or anastrozole)

were included.[8]

Dosing Regimen: Patients were randomized 2:1 to receive everolimus plus exemestane or

placebo plus exemestane.[8]

Primary Endpoint: The primary endpoint was PFS.[9]

Visualizing Mechanisms and Workflows
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that promotes cell

proliferation and survival.[10] In HR+ breast cancer, its aberrant activation is a key mechanism

of endocrine resistance.[11] Afuresertib, as a pan-AKT inhibitor, directly targets a central node

in this pathway.
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Caption: PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.
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Afuresertib Phase Ib Trial Workflow
The workflow for the NCT04851613 clinical trial, from patient enrollment to data analysis, is

outlined below.

Patient Enrollment
(HR+/HER2- mBC,

1-2 prior ET)

Screening &
Biomarker Assessment
(PIK3CA/AKT1/PTEN)

Treatment Initiation
Afuresertib (125mg QD) +

Fulvestrant (500mg)

Safety Run-in
(First 6 patients,

Cycle 1)
First Cohort

Tumor Assessment
(RECIST 1.1)

- q8w for first 6 cycles
- q12w thereafter

Primary Endpoint Analysis
(Investigator-assessed ORR)

Secondary Endpoints
(PFS, DCR, Safety)

Click to download full resolution via product page

Caption: Workflow of the Afuresertib Phase Ib clinical trial (NCT04851613).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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